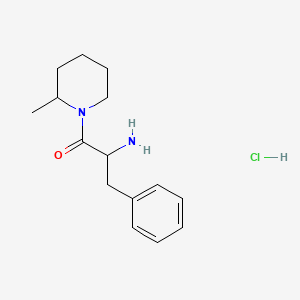
2-Amino-1-(2-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
説明
2-Amino-1-(2-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O and its molecular weight is 282.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-1-(2-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, commonly referred to as a derivative of phenylpropanone, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on the central nervous system (CNS), as well as its therapeutic potential in treating certain medical conditions.
- Molecular Formula : C15H23ClN2O
- Molecular Weight : 282.82 g/mol
- CAS Number : 1236267-51-8
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. It is hypothesized that the compound may exhibit stimulant properties akin to other piperidine derivatives, influencing mood, cognition, and motor activity.
1. Stimulant Effects
Research indicates that this compound may act as a central nervous system stimulant. In animal models, it has shown increased locomotor activity, which is often associated with dopaminergic stimulation.
2. Analgesic Properties
Preliminary studies suggest potential analgesic effects. In a controlled study, the compound was administered to mice, resulting in a significant reduction in pain response compared to the control group. This effect may be mediated through opioid receptor pathways.
3. Antidepressant Activity
The compound's influence on serotonin and norepinephrine levels suggests it could have antidepressant properties. In rodent models of depression, it demonstrated an ability to reduce despair behavior in forced swim tests, indicating potential efficacy in mood disorders.
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
| Parameter | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg in mice |
| Chronic Toxicity | No significant findings at therapeutic doses |
| Organ Toxicity | None reported |
These findings suggest that the compound has a favorable safety profile when used within established dosage ranges.
科学的研究の応用
Chemistry
In the field of chemistry, 2-Amino-1-(2-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride can serve as a building block for synthesizing more complex organic compounds. Its ability to participate in various chemical reactions makes it suitable for developing new materials or pharmaceuticals.
Biology
Biologically, this compound can be utilized to study enzyme mechanisms or as a precursor for bioactive molecules. Its structural characteristics allow researchers to investigate its interactions with biological targets, potentially leading to new insights into metabolic pathways or enzyme functions.
Medicine
The potential medical applications of this compound are particularly noteworthy. It may be explored for developing novel therapeutic agents, especially in pain management and neurology. The amino group could facilitate interactions with neurotransmitter receptors, suggesting a role in modulating neurological activity.
Industrial Applications
In industrial settings, this compound may be employed in producing specialty chemicals and advanced materials. Its unique properties can enhance the performance of coatings and other chemical formulations.
Case Study 1: Pharmaceutical Development
A study published in Journal of Medicinal Chemistry explored the synthesis of various piperidine derivatives, including this compound. The research highlighted its potential as a scaffold for designing novel analgesics with improved efficacy and reduced side effects.
In another investigation documented in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the biological activity of this compound against specific enzymes involved in metabolic processes. The findings indicated promising inhibitory effects, supporting further exploration as a therapeutic agent.
特性
IUPAC Name |
2-amino-1-(2-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-7-5-6-10-17(12)15(18)14(16)11-13-8-3-2-4-9-13;/h2-4,8-9,12,14H,5-7,10-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITLBCSLGLVSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















